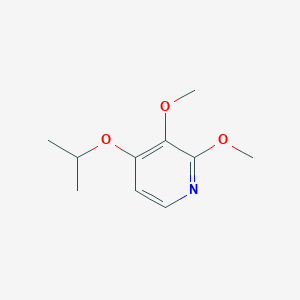
4-Isopropoxy-2,3-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropoxy-2,3-dimethoxypyridine (IDMP) is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study.
作用机制
The mechanism of action of 4-Isopropoxy-2,3-dimethoxypyridine is not fully understood, but it is believed to act as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic neurons.
生化和生理效应
4-Isopropoxy-2,3-dimethoxypyridine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the reduction of anxiety and depression symptoms. It has also been found to have antioxidant and anti-inflammatory properties, which may make it a valuable tool in the study of various diseases.
实验室实验的优点和局限性
One of the main advantages of 4-Isopropoxy-2,3-dimethoxypyridine is its ability to modulate neurotransmitter release, which makes it a valuable tool in the study of various neurological disorders. However, its use is limited by its potential toxicity and the need for careful dosing and monitoring. Additionally, its effects may be influenced by factors such as age, gender, and genetic variability, which must be taken into account in experimental design.
未来方向
There are many potential future directions for research on 4-Isopropoxy-2,3-dimethoxypyridine, including its use in the study of various neurological disorders, the investigation of its antioxidant and anti-inflammatory properties, and the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to optimize dosing and administration protocols.
合成方法
4-Isopropoxy-2,3-dimethoxypyridine can be synthesized using a multistep process involving the reaction of 2,3-dimethoxypyridine with isopropyl bromide in the presence of a base, followed by purification and isolation. The final product is a white crystalline powder with a melting point of 84-86°C.
科学研究应用
4-Isopropoxy-2,3-dimethoxypyridine has been widely used in scientific research as a chemical tool to investigate various biological processes. One of the most significant applications of 4-Isopropoxy-2,3-dimethoxypyridine is in the study of the brain and nervous system. It has been found to modulate the release of neurotransmitters, such as dopamine and norepinephrine, and has been used to investigate the role of these neurotransmitters in various neurological disorders.
属性
CAS 编号 |
158150-21-1 |
|---|---|
产品名称 |
4-Isopropoxy-2,3-dimethoxypyridine |
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
2,3-dimethoxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C10H15NO3/c1-7(2)14-8-5-6-11-10(13-4)9(8)12-3/h5-7H,1-4H3 |
InChI 键 |
AUSPSKAYDOXACY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
规范 SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
同义词 |
Pyridine, 2,3-dimethoxy-4-(1-methylethoxy)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



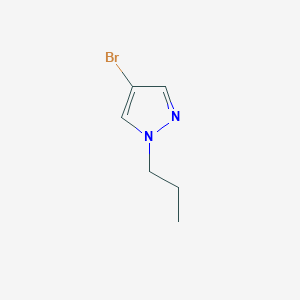
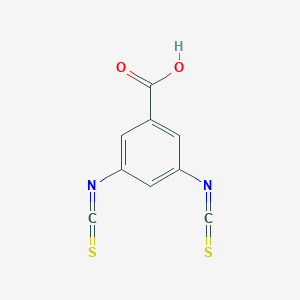
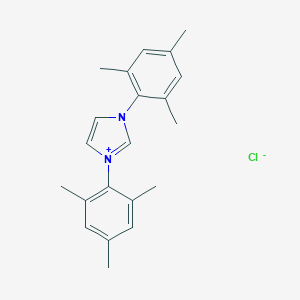
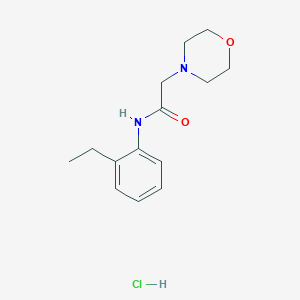
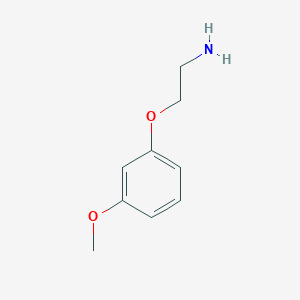


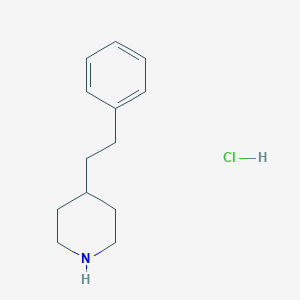
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
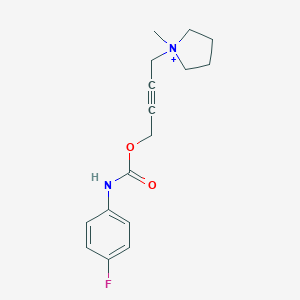
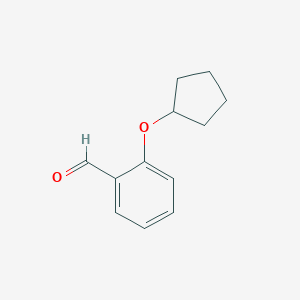
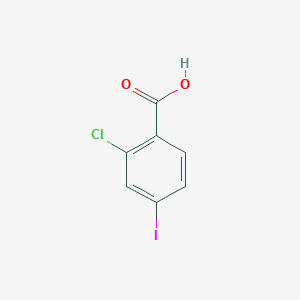
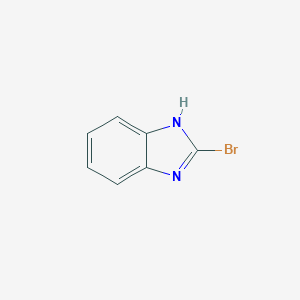
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)